molecular formula C16H16N2O7 B12448793 (4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

(4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No.: B12448793
M. Wt: 348.31 g/mol
InChI Key: TXMGVVWSPQZJIX-XTWCZFFVSA-N
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Description

(4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic compound with significant applications in various fields of science. This compound is characterized by its unique bicyclic structure, which includes a nitrophenyl group and multiple functional groups that contribute to its reactivity and utility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.0]hept-2-ene core.

    Introduction of the hydroxyethyl group: This is achieved through a stereoselective addition reaction, ensuring the correct configuration of the hydroxyethyl group.

    Attachment of the nitrophenyl group: This step involves a nucleophilic substitution reaction where the nitrophenyl group is introduced to the molecule.

    Final functionalization: The remaining functional groups, such as the hydroxy and carboxylate groups, are introduced through various chemical reactions, including oxidation and esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.

    Esterification: The carboxylate group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the nitro group can yield amines.

Scientific Research Applications

(4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and carboxylate groups can form hydrogen bonds with biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • (4-nitrophenyl)methyl (1R,5R)-α-hydroxy-7-oxo-3-(phenylmethyl)-4-thia-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetate
  • (4-nitrophenyl)methyl (1R,5R)-α-hydroxy-7-oxo-3-(phenylmethyl)-4-thia-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic acid

Uniqueness

The uniqueness of (4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C16H16N2O7

Molecular Weight

348.31 g/mol

IUPAC Name

(4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C16H16N2O7/c1-8(19)13-11-6-12(20)14(17(11)15(13)21)16(22)25-7-9-2-4-10(5-3-9)18(23)24/h2-5,8,11,13,19-20H,6-7H2,1H3/t8-,11-,13-/m1/s1

InChI Key

TXMGVVWSPQZJIX-XTWCZFFVSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])O)O

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])O)O

Origin of Product

United States

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